molecular formula C6H15O2PS B12800566 O,S-Diethyl ethylphosphonothioate CAS No. 108813-14-5

O,S-Diethyl ethylphosphonothioate

Cat. No.: B12800566
CAS No.: 108813-14-5
M. Wt: 182.22 g/mol
InChI Key: ROHZJRLOFLALPG-UHFFFAOYSA-N
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Description

O,S-Diethyl ethylphosphonothioate: is an organophosphorus compound with the molecular formula C_6H_15O_2PS . It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of both ethyl and phosphonothioate groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: O,S-Diethyl ethylphosphonothioate can be synthesized through several methods. One common approach involves the reaction of diethyl phosphite with ethyl mercaptan in the presence of a base. The reaction typically proceeds under mild conditions, yielding the desired product with high efficiency.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The process is optimized to ensure high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions: O,S-Diethyl ethylphosphonothioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphonates and sulfonates.

    Reduction: Reduction reactions can convert it into different phosphonothioate derivatives.

    Substitution: It can participate in substitution reactions where the ethyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve nucleophiles like amines or thiols.

Major Products Formed:

    Oxidation: Phosphonates and sulfonates.

    Reduction: Various phosphonothioate derivatives.

    Substitution: Compounds with different functional groups replacing the ethyl groups.

Scientific Research Applications

O,S-Diethyl ethylphosphonothioate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.

    Biology: The compound is studied for its potential effects on biological systems, including its role as an enzyme inhibitor.

    Medicine: Research explores its potential use in developing pharmaceuticals and as a tool for studying biochemical pathways.

    Industry: It is utilized in the production of pesticides, herbicides, and other agrochemicals.

Mechanism of Action

The mechanism of action of O,S-Diethyl ethylphosphonothioate involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby disrupting normal biochemical processes. The pathways involved often include the inhibition of cholinesterase, leading to the accumulation of acetylcholine and subsequent physiological effects.

Comparison with Similar Compounds

Similar Compounds:

  • O-Ethyl S-2-diethylaminoethyl ethylphosphonothiolate
  • O,S-Diethyl methylphosphonothioate
  • O-Ethyl S-ethyl methylphosphonothioate

Comparison: O,S-Diethyl ethylphosphonothioate is unique due to its specific combination of ethyl and phosphonothioate groups. Compared to similar compounds, it exhibits distinct reactivity and biological activity, making it valuable for specific applications in research and industry.

Properties

108813-14-5

Molecular Formula

C6H15O2PS

Molecular Weight

182.22 g/mol

IUPAC Name

1-[ethyl(ethylsulfanyl)phosphoryl]oxyethane

InChI

InChI=1S/C6H15O2PS/c1-4-8-9(7,5-2)10-6-3/h4-6H2,1-3H3

InChI Key

ROHZJRLOFLALPG-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(CC)SCC

Origin of Product

United States

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